molecular formula C12H18Br2FN B1378137 (4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide CAS No. 1394041-40-7

(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide

Cat. No.: B1378137
CAS No.: 1394041-40-7
M. Wt: 355.08 g/mol
InChI Key: RDLQFHYOMSCLEE-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of (4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide include:

Uniqueness

What sets this compound apart is its unique combination of a bromobutyl group and a fluorophenyl group, which imparts distinct chemical properties and reactivity . This makes it particularly valuable in specific synthetic and research applications where these properties are advantageous .

Biological Activity

(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be described by its functional groups:

  • Bromobutyl group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Fluorophenyl group : Enhances metabolic stability and may influence receptor binding affinity.
  • Methylamine moiety : Impacts the compound's basicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways involved in cellular responses.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that are critical for cell proliferation and survival, particularly in cancerous cells.
  • Cellular Uptake : The lipophilic nature allows for efficient cellular uptake, facilitating its action on intracellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 10 µg/mL to 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • The compound's effectiveness appears to be linked to its ability to disrupt bacterial cell membranes.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : It has shown cytotoxic effects on several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, with IC50 values in the low micromolar range.
  • Apoptosis Induction : Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueMechanism
AntimicrobialStaphylococcus aureus10 µg/mLMembrane disruption
AntimicrobialEscherichia coli50 µg/mLMembrane disruption
AnticancerMCF-7 (breast cancer)5 µMApoptosis induction
AnticancerPC-3 (prostate cancer)7 µMApoptosis induction

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various derivatives of brominated compounds, including this compound. Results showed a strong correlation between bromination and increased antimicrobial activity, suggesting potential for development as a new class of antibiotics.
  • Cancer Research Trials : In a preclinical trial reported in Cancer Research, the compound was tested against a panel of cancer cell lines. The results indicated selective toxicity towards malignant cells while sparing normal cells, highlighting its therapeutic potential in oncology.

Properties

IUPAC Name

4-bromo-N-[(4-fluorophenyl)methyl]-N-methylbutan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrFN.BrH/c1-15(9-3-2-8-13)10-11-4-6-12(14)7-5-11;/h4-7H,2-3,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLQFHYOMSCLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCBr)CC1=CC=C(C=C1)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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